molecular formula C13H24ClN5 B1501055 [6-(4-Amino-piperidin-1-yl)-pyrimidin-4-yl]-diethyl-amine hydrochloride CAS No. 1185310-82-0

[6-(4-Amino-piperidin-1-yl)-pyrimidin-4-yl]-diethyl-amine hydrochloride

Cat. No.: B1501055
CAS No.: 1185310-82-0
M. Wt: 285.81 g/mol
InChI Key: YNKSIWJVGJNVGH-UHFFFAOYSA-N
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Description

[6-(4-Amino-piperidin-1-yl)-pyrimidin-4-yl]-diethyl-amine hydrochloride is a pyrimidine derivative featuring a 4-aminopiperidine moiety at position 6 and a diethylamine group at position 4 of the pyrimidine ring. Piperidine-pyrimidine hybrids are commonly explored for their pharmacological properties, including kinase inhibition and antimicrobial activity .

Properties

IUPAC Name

6-(4-aminopiperidin-1-yl)-N,N-diethylpyrimidin-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23N5.ClH/c1-3-17(4-2)12-9-13(16-10-15-12)18-7-5-11(14)6-8-18;/h9-11H,3-8,14H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNKSIWJVGJNVGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=NC=NC(=C1)N2CCC(CC2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24ClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30671585
Record name 6-(4-Aminopiperidin-1-yl)-N,N-diethylpyrimidin-4-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30671585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185310-82-0
Record name 6-(4-Aminopiperidin-1-yl)-N,N-diethylpyrimidin-4-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30671585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

The compound [6-(4-Amino-piperidin-1-yl)-pyrimidin-4-yl]-diethyl-amine hydrochloride is a piperidine-based pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various kinases, including glycogen synthase kinase 3 beta (GSK-3β). This article provides a comprehensive overview of its biological activity, structure-activity relationships (SAR), and relevant case studies.

Physical Properties

PropertyValue
Molecular Weight252.78 g/mol
Melting PointNot specified
SolubilitySoluble in water

Inhibition of GSK-3β

Research indicates that derivatives of this compound exhibit significant inhibitory activity against GSK-3β, a crucial enzyme involved in various cellular processes, including glycogen metabolism and cell signaling. The inhibition of GSK-3β is particularly relevant in the context of neurodegenerative diseases and cancer.

Case Study: Structure-Activity Relationship (SAR)

A study explored the SAR of related compounds, noting that modifications at the piperidine nitrogen and pyrimidine ring significantly influenced biological activity. For instance, introducing electron-donating groups (EDGs) enhanced potency, while electron-withdrawing groups (EWGs) reduced it. The most potent analogs demonstrated IC50 values in the low nanomolar range against GSK-3β .

Cytotoxicity Studies

In vitro studies have also assessed the cytotoxic effects of this compound on various cancer cell lines.

Table: Cytotoxicity Data

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)0.76
U937 (Monocytic Leukemia)0.48
CEM (Acute Lymphoblastic Leukemia)0.52

These results indicate that the compound exhibits promising cytotoxicity against several cancer types, suggesting potential therapeutic applications.

Neuroprotective Properties

The compound has also been investigated for neuroprotective effects, particularly in models of neurodegeneration. Its ability to inhibit GSK-3β may contribute to its protective effects against neuronal cell death.

Molecular Dynamics Simulations

Recent advancements in computational chemistry have enabled molecular dynamics simulations to predict the stability and interaction profiles of this compound with target proteins. These simulations support the observed biological activities and provide insights into optimizing future derivatives for improved efficacy and reduced toxicity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrimidine Core

The following compounds share structural similarities with the target molecule but differ in substituents, influencing their physicochemical and biological properties:

Compound Name Substituents (Position 4/6) Molecular Weight (g/mol) Key Properties/Data Source
[6-(4-Amino-piperidin-1-yl)-pyrimidin-4-yl]-cyclopropyl-amine hydrochloride Cyclopropylamine (4), 4-Aminopiperidine (6) 269.78 Purity: 98+%; CAS: 1185317-86-5
Diethyl-[6-((S)-pyrrolidin-3-yloxy)-pyrimidin-4-yl]-amine hydrochloride Diethylamine (4), (S)-pyrrolidin-3-yloxy (6) - Structure includes ether linkage
4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine Piperidine (6), Methyl (4), Amine (2) - Crystal structure studied for drug design
4-Chloro-6-{4-[5-(2,4-dichlorophenyl)-1H-pyrazol-3-yl]piperidin-1-yl}pyrimidin-2-amine Chloro (4), Piperidine-pyrazole (6) 423.73 CAS: 1026764-48-6; potential antifungal activity

Key Observations:

  • Cyclopropylamine vs. Diethylamine (Position 4): The cyclopropyl analog () is smaller and more rigid, which may reduce steric hindrance compared to the bulkier diethylamine group in the target compound. This difference could influence binding affinity in enzymatic pockets.
  • Pyrrolidinyloxy vs.
  • Chloropyrimidine Derivatives: Chlorine substituents (e.g., ) increase lipophilicity, which may improve membrane permeability but reduce solubility.

Pharmacokinetic and Analytical Data

Patents (e.g., EP 4374877A2) provide LCMS and HPLC data for structurally related pyrimidine derivatives:

Compound Type LCMS m/z [M+H]+ HPLC Retention Time (min) Conditions Source
Trifluoromethylpyrimidine derivatives 853.0–867.0 1.18–1.37 SMD-TFA05 method

The target compound’s estimated molecular weight (~299.45 g/mol) suggests an LCMS m/z of ~300 [M+H]+. Its diethylamine group may result in a longer HPLC retention time than the cyclopropyl analog () due to increased hydrophobicity.

Hydrogen Bonding and Crystallography

  • Hydrogen Bonding: The 4-aminopiperidine group in the target compound can act as a hydrogen bond donor/acceptor, similar to the amino groups in and . Such interactions are critical for stabilizing ligand-receptor complexes.
  • Crystal Packing: Pyrimidine derivatives often form layered structures via hydrogen bonds (e.g., ). The hydrochloride salt of the target compound likely exhibits ionic interactions in its crystalline form.

Research Findings and Implications

  • Biological Potential: Piperidine-pyrimidine hybrids are associated with diverse activities, including kinase inhibition () and antimicrobial effects (). The amino group in the target compound may enhance target affinity compared to non-amino analogs.
  • Safety Considerations: Similar compounds (e.g., ) lack explicit GHS hazard classifications but require standard handling protocols for amines and hydrochlorides.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[6-(4-Amino-piperidin-1-yl)-pyrimidin-4-yl]-diethyl-amine hydrochloride
Reactant of Route 2
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[6-(4-Amino-piperidin-1-yl)-pyrimidin-4-yl]-diethyl-amine hydrochloride

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